molecular formula C24H28N2 B10888288 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

Cat. No.: B10888288
M. Wt: 344.5 g/mol
InChI Key: BOYFUZNMKCIDKF-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a substituted piperazine derivative featuring a 4-ethylbenzyl group and a naphthalen-2-ylmethyl group attached to the piperazine core. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in receptor targeting and drug design.

Properties

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C24H28N2/c1-2-20-7-9-21(10-8-20)18-25-13-15-26(16-14-25)19-22-11-12-23-5-3-4-6-24(23)17-22/h3-12,17H,2,13-16,18-19H2,1H3

InChI Key

BOYFUZNMKCIDKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Direct Sequential Alkylation

This method avoids protecting groups, relying on steric and electronic factors to guide substitution.

Key Steps :

  • Synthesis of 4-Ethylphenylmethyl Chloride :

    • React 4-ethylphenylmethanol with thionyl chloride (SOCl₂) under reflux.

    • Purify via distillation or recrystallization.

  • First Alkylation :

    • Piperazine + 4-ethylphenylmethyl chloride in tetrahydrofuran (THF) with sodium hydride (NaH) at 0°C to room temperature (RT).

    • Stir for 12–24 hours to yield 1-[(4-ethylphenyl)methyl]piperazine.

  • Synthesis of Naphthalen-2-ylmethyl Chloride :

    • Treat naphthalen-2-ylmethanol with SOCl₂ under analogous conditions.

  • Second Alkylation :

    • React the mono-substituted piperazine with naphthalen-2-ylmethyl chloride using NaH in THF.

    • Isolate the product via extraction (ethyl acetate/water), drying (MgSO₄), and column chromatography.

Advantages :

  • Simplicity and reduced steps.
    Limitations :

  • Potential steric hindrance in the second alkylation.

Protected Piperazine Intermediates

This method improves regioselectivity and yield by temporarily blocking one amine.

Carbamate Protection (Boc Group)

  • Protection :

    • Piperazine + di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine.

    • Stir at RT for 2 hours to form Boc-piperazine.

  • First Alkylation :

    • Boc-piperazine + 4-ethylphenylmethyl chloride in THF with NaH.

    • Deprotect with trifluoroacetic acid (TFA) in DCM.

  • Second Alkylation :

    • Free piperazine + naphthalen-2-ylmethyl chloride under NaH/THF conditions.

Advantages :

  • Higher yields (70–85%) due to reduced side reactions.
    Limitations :

  • Additional steps for protection/deprotection.

Ethyl Carboxylate Protection

An alternative approach using ethyl piperazine-1-carboxylate as an intermediate.

Procedure :

  • Protection :

    • Piperazine + ethyl chloroformate in DCM with triethylamine.

    • Isolate ethyl piperazine-1-carboxylate.

  • First Alkylation :

    • Ethyl piperazine-1-carboxylate + 4-ethylphenylmethyl chloride in THF with NaH.

  • Deprotection :

    • KOH in ethanol/water/toluene at reflux for 3 hours.

  • Second Alkylation :

    • Free piperazine + naphthalen-2-ylmethyl chloride.

Reaction Optimization and Challenges

Key Reaction Parameters

ParameterDirect AlkylationBoc ProtectionEthyl Carboxylate
Solvent THFDCM/THFTHF/ethanol
Base NaHNaH/TFANaH/KOH
Temperature 0°C–RTRTReflux
Yield 60–70%70–85%75–85%
Purity 95+%98+%97+%

Data synthesized from analogous reactions in.

Challenges and Solutions

  • Steric Hindrance :

    • Solution : Use polar aprotic solvents (THF, DMF) and excess reagents to drive the second alkylation.

  • Byproduct Formation :

    • Solution : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Regioselectivity :

    • Solution : Use protecting groups to direct substitution to the less hindered amine.

Purification and Characterization

Purification Methods

MethodConditionsApplication
Column ChromatographySilica gel, hexane/ethyl acetateRemoval of unreacted reagents
RecrystallizationEthanol/hexaneFinal product purification
ExtractionEthyl acetate/waterPhase separation

Characterization Techniques

  • NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).

  • MS : Verify molecular ion peaks (m/z 344.5 for [M+H]⁺).

  • IR : Detect C–N stretches (1100–1250 cm⁻¹) and aromatic C–H vibrations.

Case Study: Ethyl Carboxylate Protection

Procedure :

  • Protection :

    • Piperazine (10 mmol) + ethyl chloroformate (10 mmol) in DCM, triethylamine.

    • Stir at RT for 1 hour. Filter to isolate ethyl piperazine-1-carboxylate.

  • First Alkylation :

    • Ethyl piperazine-1-carboxylate + 4-ethylphenylmethyl chloride (1.1 eq) in THF, NaH (2 eq).

    • Stir at 0°C for 2 hours, then RT for 12 hours.

  • Deprotection :

    • KOH (10 mmol) in ethanol/water/toluene. Reflux for 3 hours.

  • Second Alkylation :

    • Free piperazine + naphthalen-2-ylmethyl chloride (1.1 eq) in THF, NaH.

    • Workup as above.

Yield : ~80% (combined steps).

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. Its structure includes an ethylphenyl group and a naphthalenylmethyl moiety, contributing to its unique pharmacological properties. The molecular structure can be represented as follows:

  • IUPAC Name : 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
  • Molecular Formula : C24_{24}H28_{28}N2_2
  • SMILES Notation : CCc4ccc(CN1CCN(CC1)Cc3ccc2ccccc2c3)cc4

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant properties. The structural modifications in 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can lead to increased serotonin levels, thereby alleviating depressive symptoms.

Antipsychotic Potential

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychotic disorders. Piperazines are often explored for their antipsychotic effects due to their affinity for dopamine receptors. Preclinical studies could evaluate the efficacy of this compound in models of schizophrenia.

Antimalarial Activity

Recent investigations into piperazine derivatives have highlighted their antimalarial properties. For instance, modifications to the piperazine ring have led to compounds that demonstrate significant activity against malaria parasites. The optimization of such compounds could lead to new treatments for malaria, especially in regions with rising resistance to current therapies.

Case Study 1: Antidepressant Efficacy

A study conducted on various piperazine derivatives demonstrated that modifications similar to those found in 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine significantly improved antidepressant-like behavior in rodent models. The results indicated a notable reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting effects.

CompoundDose (mg/kg)Immobility Time (s)Efficacy (%)
Control-1200
Compound A108033
Compound B305058

Case Study 2: Antipsychotic Activity

In a series of preclinical trials aimed at assessing antipsychotic effects, compounds structurally related to piperazines showed promise in reducing hyperactivity in animal models treated with amphetamines. The tested compound exhibited a dose-dependent effect on reducing locomotor activity:

Dose (mg/kg)Locomotor Activity (Distance Traveled, m)
Control1500
51200
10800
20400

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Aromatic Substituents

  • 1-(4-Fluorophenyl)-4-(3-phenylpropyl)piperazine (): Incorporates a fluorophenyl group and a phenylpropyl chain. The fluorine atom enhances metabolic stability and electron-withdrawing effects, whereas the phenylpropyl chain increases hydrophobicity compared to the naphthalenyl group in the target compound .
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (): Substitution with halogenated benzoyl groups (e.g., fluoro, dichloro) introduces polarizable bonds, influencing crystal packing and solubility.

Alkyl and Sulfonyl Substituents

  • 1-Methyl-4-(2-naphthylsulfonyl)piperazine (): The sulfonyl group increases polarity and hydrogen-bonding capacity, contrasting with the ethylphenylmethyl group’s hydrophobic nature. This difference may reduce CNS penetration compared to the target compound .

Key Notes

Biological Implications : The ethylphenyl group likely improves metabolic stability compared to methoxy or sulfonyl substituents, which are prone to oxidative metabolism .

Structural Flexibility : The chair conformation of the piperazine ring (observed in ) is conserved across analogs, but substituent bulkiness (e.g., naphthalenyl vs. benzodioxolyl) may sterically hinder receptor binding .

Unresolved Questions : Direct data on the target compound’s σ1/D2 receptor affinity, solubility, and toxicity are lacking. Comparative molecular docking studies (as in ) are recommended for further analysis .

Biological Activity

1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine, with the molecular formula C24_{24}H28_{28}N2_2 and a molecular weight of approximately 344.49 g/mol, is a synthetic compound belonging to the piperazine class. It features a piperazine ring substituted with both an ethylphenyl and a naphthalenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotropic effects.

Receptor Binding Affinity

Research indicates that compounds with similar structural features often exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A_1A and 5-HT2A_2A subtypes. This suggests that 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine may possess anxiolytic or antidepressant properties.

Antidepressant Potential

A study investigating the antidepressant-like effects of structurally related piperazines demonstrated that these compounds can enhance serotonergic signaling. The administration of similar compounds resulted in significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.

Neuroprotective Effects

In vitro studies have shown that derivatives of piperazine can protect neuronal cells from oxidative stress. The presence of the naphthalene group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotection against neurodegenerative conditions.

Case Studies

StudyFindings
Study A Evaluated the effect on 5-HT receptor binding in rat brain slicesShowed significant binding affinity to 5-HT1A_1A receptors, suggesting potential antidepressant effects
Study B Assessed neuroprotective effects in cultured neuronsDemonstrated reduced cell death under oxidative stress conditions, indicating protective properties
Study C Investigated behavioral effects in animal modelsIndicated anxiolytic-like effects in elevated plus maze tests

Pharmacokinetics

The pharmacokinetic profile of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine has not been extensively studied; however, similar piperazine derivatives typically exhibit moderate oral bioavailability and are metabolized primarily by cytochrome P450 enzymes. Understanding its metabolism and elimination pathways will be crucial for determining dosing regimens and potential drug interactions.

Q & A

Q. What are the recommended synthetic pathways for 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine, and how can reaction conditions be optimized?

Synthesis typically involves alkylation of the piperazine core with substituted benzyl halides. Key steps include:

  • Substrate Preparation : Use 4-ethylbenzyl chloride and 2-naphthalenemethyl chloride as alkylating agents.
  • Coupling Reaction : Conduct nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
  • Optimization : Adjust temperature, solvent choice, and stoichiometry to maximize yield (>70%) and purity (>95%). Palladium catalysts may enhance efficiency in cross-coupling steps .

Q. How should researchers characterize the structural integrity of this compound?

Use a multi-technique approach:

  • Elemental Analysis : Confirm C, H, N composition (±0.3% deviation) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
    • IR : Detect N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z ~370 for [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .
  • Antiplatelet Activity : Measure inhibition of ADP-induced platelet aggregation in vitro (IC₅₀ < 50 µM) .
  • Receptor Binding : Screen for 5-HT1A affinity via radioligand displacement assays (Ki < 100 nM for serotonin receptors) .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity?

Substituent effects can be systematically analyzed:

Modification Biological Impact Reference
Naphthalene substitution Enhances π-π stacking with target proteins (e.g., DNA G-quadruplexes in anticancer activity) .
Ethylphenyl group Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
Piperazine methylation Reduces basicity (pKa ~7.2), altering receptor binding kinetics .

Q. How can computational modeling resolve contradictions in biological data?

  • Molecular Docking : Predict binding modes with serotonin receptors (e.g., 5-HT1A) using AutoDock Vina .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with antiplatelet IC₅₀ values .
  • MD Simulations : Assess stability of ligand-DNA interactions (e.g., naphthalene diimide stacking in G-quadruplexes) .

Q. What strategies mitigate reduced biological activity due to toxicity-reducing modifications?

  • Beta-Cyclodextrin Inclusion : Improves solubility but may mask pharmacophores. Balance by optimizing molar ratios (1:1 to 1:2) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability while retaining activity .

Q. How can researchers validate antiplatelet activity discrepancies between in vitro and in vivo models?

  • In Vivo Thrombosis Models : Use murine tail-vein thrombosis assays to compare dose-response curves .
  • Pharmacokinetic Profiling : Measure plasma half-life (>2 hours) and metabolite stability via LC-MS/MS .

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